molecular formula C17H21N3O3 B2366038 (3R,4S)-1-[2-[Methyl(prop-2-enoyl)amino]acetyl]-4-phenylpyrrolidine-3-carboxamide CAS No. 2199129-68-3

(3R,4S)-1-[2-[Methyl(prop-2-enoyl)amino]acetyl]-4-phenylpyrrolidine-3-carboxamide

Cat. No. B2366038
CAS RN: 2199129-68-3
M. Wt: 315.373
InChI Key: LGHJTFAGWPSODZ-KGLIPLIRSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the starting materials, reaction conditions, and the yield .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, and specific rotation .

Mechanism of Action

For drugs or bioactive compounds, this involves detailing how the compound interacts with biological systems to exert its effects .

Safety and Hazards

This involves detailing the safety precautions that need to be taken while handling the compound, its toxicity, and its environmental impact .

Future Directions

This involves discussing potential future research directions, such as new synthetic routes, potential applications, and areas that need further investigation .

properties

IUPAC Name

(3R,4S)-1-[2-[methyl(prop-2-enoyl)amino]acetyl]-4-phenylpyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-3-15(21)19(2)11-16(22)20-9-13(14(10-20)17(18)23)12-7-5-4-6-8-12/h3-8,13-14H,1,9-11H2,2H3,(H2,18,23)/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHJTFAGWPSODZ-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CC(C(C1)C(=O)N)C2=CC=CC=C2)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC(=O)N1C[C@@H]([C@H](C1)C(=O)N)C2=CC=CC=C2)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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